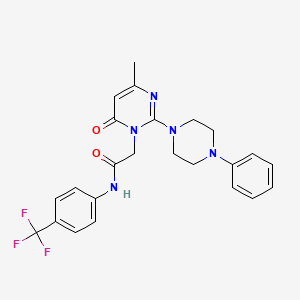

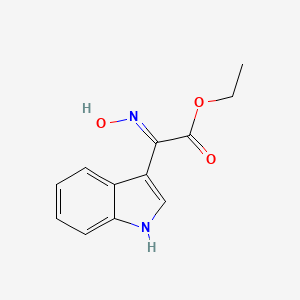

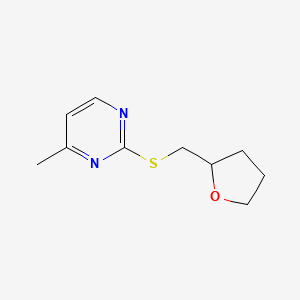

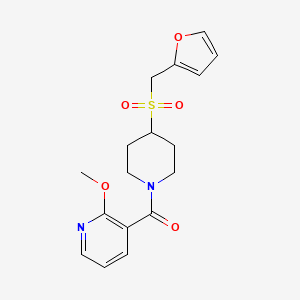

(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . It also contains a furan ring, which is a heterocyclic compound that contributes to the aroma of many substances. The methoxy group attached to the pyridine ring could potentially increase the compound’s lipophilicity, which may enhance its ability to cross biological membranes.

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The piperidine ring can undergo reactions such as N-alkylation and N-acylation. The furan ring is an aromatic system and can undergo electrophilic aromatic substitution reactions. The sulfonyl group can participate in substitution reactions, and the methoxy group on the pyridine ring can influence the reactivity of the ring system .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone, focusing on six unique applications:

Antibacterial Agents

This compound, due to its furan and piperidine moieties, shows potential as an antibacterial agent. Furan derivatives are known for their antibacterial properties, effective against both gram-positive and gram-negative bacteria . The inclusion of the piperidine ring enhances its ability to disrupt bacterial cell walls, making it a promising candidate for developing new antibiotics.

Anticancer Research

The structural components of this compound, particularly the furan and pyridine rings, are significant in anticancer research. These moieties can interact with DNA and proteins within cancer cells, potentially leading to the development of new chemotherapeutic agents . The compound’s ability to induce apoptosis and inhibit cell proliferation is of particular interest in targeting various cancer types.

Anti-inflammatory Applications

Furan derivatives have been studied for their anti-inflammatory properties. This compound’s unique structure allows it to inhibit inflammatory pathways, reducing the production of pro-inflammatory cytokines . This makes it a potential candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Neuroprotective Agents

The piperidine ring in this compound is a common feature in many neuroprotective agents. It can cross the blood-brain barrier and interact with neural receptors, providing protection against neurodegenerative diseases like Alzheimer’s and Parkinson’s . Research focuses on its ability to prevent neuronal death and reduce oxidative stress in the brain.

Antiviral Research

Given the ongoing need for effective antiviral agents, this compound’s structure is being explored for its potential to inhibit viral replication. The furan and pyridine rings can interfere with viral enzymes and proteins, making it a candidate for developing treatments against viruses such as HIV, influenza, and coronaviruses .

Analgesic Development

The compound’s piperidine moiety is known for its analgesic properties. Research is being conducted to develop new pain relief medications that are more effective and have fewer side effects than current options . Its ability to modulate pain pathways in the central nervous system is of particular interest.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5S/c1-23-16-15(5-2-8-18-16)17(20)19-9-6-14(7-10-19)25(21,22)12-13-4-3-11-24-13/h2-5,8,11,14H,6-7,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSOFKDPGSIUPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2484446.png)

![2-[(2-Fluoro-4-nitrophenoxy)methyl]furan](/img/structure/B2484447.png)

![2-Chloro-N-[2-[1-(4-fluorophenyl)pyrazol-3-yl]ethyl]acetamide](/img/structure/B2484451.png)

![3-Bromo-5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2484454.png)

![1-benzyl-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2484458.png)

![N-methyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2484460.png)

![3-(3-Bromophenyl)-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2484464.png)